molecular formula C6H8O7 B023150 Citric acid-2,2,4,4-d4 CAS No. 147664-83-3

Citric acid-2,2,4,4-d4

Cat. No. B023150
M. Wt: 196.15 g/mol
InChI Key: KRKNYBCHXYNGOX-LNLMKGTHSA-N
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Description

Citric acid is a six-carbon tricarboxylic acid first isolated from lemon juice, used extensively in the food, beverage, and pharmaceutical industries, among others. Its production is primarily through fungal fermentation, although chemical synthesis is possible but more costly (Najafpour, 2015).

Synthesis Analysis

Citric acid synthesis involves microbial production using Aspergillus niger or Candida species from various carbohydrate feedstocks. Both submerged and surface fermentation techniques are employed, with the submerged culture method being more prevalent due to its efficiency (Grewal & Kalra, 1995).

Molecular Structure Analysis

The molecular structure of citric acid, including its carboxylate and hydroxyl groups, facilitates complex formation with metal ions, which is essential in many biological processes. Studies on metal complexes, such as those with cobalt and chromium, provide insights into its coordination chemistry in aqueous solutions (Matzapetakis et al., 2000).

Chemical Reactions and Properties

Citric acid undergoes typical organic reactions such as neutralization, esterification, and formation of anhydrides and amides. Its tricarboxylic nature allows for versatile reactivity, making it a key intermediate in various synthesis pathways (Apelblat, 2014).

Physical Properties Analysis

The adsorption of citric acid on metal oxide surfaces, such as TiO2 nanoparticles, highlights its role in stabilizing nanomaterials. The surface coverage and speciation of citric acid on nanoparticles affect their behavior, including aggregation and interaction dynamics (Mudunkotuwa & Grassian, 2010).

Chemical Properties Analysis

Citric acid's chemical properties, such as its ability to form complexes with metals and to act as a green catalyst in organic syntheses, underscore its multifunctionality. Its role in enhancing the bioavailability of metals in biological systems and its use in green chemistry applications, like the synthesis of highly substituted piperidines, are notable (Silva et al., 2009; Madanifar et al., 2015).

Scientific Research Applications

  • Gypsum Binders : Citric acid can inhibit binder hydration from hemihydrate to dihydrate, extending the workability and setting time of gypsum binders (Lanzón & García-Ruíz, 2012).

  • Metal Solubilization : It helps solubilize metals, increasing their bioavailability for plants and microbes, and is a constituent of iron pools in plants and vertebrates (Silva, Kong, & Hider, 2009).

  • Industrial Applications : Citric acid is used as an acidulant, preservative, complexing agent, metal treatment agent, water softener, buffering agent, and more in various industries (Kirimura, Honda, & Hattori, 2011).

  • Functionalization of Metal Oxide Surfaces : Citric acid derivatives can achieve stable, multidentate carboxylate binding to metal oxide nanoparticles and enable multistep chemistry via the CuAAC reaction (Bishop et al., 2012).

  • Semiconductor Device Fabrication : It provides selective etching between various semiconductor materials for heterostructure device fabrication (Desalvo, Kaspi, & Bozada, 1994).

  • Fungal Fermentation : Mainly produced by fungal fermentation, citric acid is used in food and beverage, pharmaceuticals, and other industries (Najafpour, 2015).

  • Catalysis : Addition of citric acid to MoS2/Al2O3 catalysts modifies the morphology of MoS2, differentiating the reactivity of its edges (Chen, Maugé, Fallah, & Oliviero, 2014).

  • Electronics Industry : Its thermolytic decomposition in the presence of tin/lead solder produces compounds related to its use as a solder flux and elimination of chlorofluorocarbon cleaning processes (Fischer, Merwin, & Nissan, 1995).

  • Pharmaceutical Industry : Citric acid is a multifunctional pharmaceutical excipient due to its biocompatibility, versatility, and green chemistry (Lambros, Tran, Fei, & Nicolaou, 2022).

Safety And Hazards

Citric acid-2,2,4,4-d4 causes serious eye irritation (H319) and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and wearing personal protective equipment .

Future Directions

Citric acid is one of the most widely employed organic acids and the most widely obtained chemical via biomass fermentation . The global demand for citric acid is increasing by approximately 5% annually due to its broad range of applications . This suggests that citric acid-2,2,4,4-d4, as an isotopic analogue of citric acid, may also find increasing applications in the future.

properties

IUPAC Name

1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNYBCHXYNGOX-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C(C(=O)O)(C([2H])([2H])C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583845
Record name 2-Hydroxy(~2~H_4_)propane-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citric acid-2,2,4,4-d4

CAS RN

147664-83-3
Record name 2-Hydroxy(~2~H_4_)propane-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147664-83-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Moreover, a sample of this concentrated solution (155 mg/ml, pH 4.5) was taken for addition of sodium citrate buffer of pH 4.5 to a foreseen final buffer concentration of 17.5 mM. But already after the addition of the first droplets (of 1 M sodium citrate buffer pH 4.5), E25 aggregated immediately and the solution became white turbid, turning soon into a white solid gel. If 1 M MgCl2 (instead of 1 M sodium citrate pH 4.5) is added to the final concentrated solution of Example 14 (to a final MgCl2 concentration of 50 mM), the solution remains clear.
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Synthesis routes and methods II

Procedure details

Potassium citrate ##STR91## The resulting product is added to 16 ounces of boiling water and stirred for a period of 1.5 minutes. The resulting material is poured into a mold and is permitted to cool. The resulting jell has an excellent "true fruit" flavor with intense blueberry and blackcurrant nuances. Note: CARMEL KOSHER® vegetable jell is produced by Carmel Kosher Food Products, Inc. of Chicago, Ill. 60632.
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Synthesis routes and methods III

Procedure details

A solution of 2.1 g (0.01 moles) of citric acid monohydrate (Formula weight 210) and 0.32 g (0.0028 moles) hexanediamine was added to 19.6 g (0.2 mole) maleic anhydride which had been dissolved in 40 ml water at 80°-95° C., and finally 30 g of 30% aqueous solution of ammonium hydroxide (0.22 mol NH3) was added. This solution was evaporated to dryness over a period of 30 minutes. The solid was then heated at 195°-220° C. for 10 minutes, removed from the heat, allowed to cool and broken up with a spatula. The solid was then heated at 230°-245° C. for 10 minutes, removed from the heat, allowed to cool and broken up with a spatula. Finally, the solid was heated at 230°-245° C. for 10-15 minutes, removed from the heat and allowed to cool to room temperature. The resulting water insoluble polymer was slurried in 40.0 ml of water and a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes. The solution was stirred for 10-20 minutes to give a clear red-brown solution, pH 10-11.0 of a copolymer of polyaspartic acid, citric acid and hexanediamine. The tests for CaSO4, Example 3, and CaCO3 (below) were run and the result are recorded in Table 2.
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Synthesis routes and methods IV

Procedure details

A slurry of 19.6 g (0.2 mole) maleic anhydride was dissolved in 40 ml water at 80°-95° C. and 4.2 g (0.02 moles) of citric acid monohydrate (Formula weight 210) was added and the mixture was stirred until all solids were in solution, after which the mixture was allowed to cool to 25° C. To this solution at 25° C. was added 60 g of 30% aqueous solution of ammonium hydroxide (0.44 mol NH3). This solution was evaporated to dryness over a period of 8 minutes. The solid was then heated at 235°-245° C. for 5 minutes, removed from the heat, allowed to cool and broken up with a spatula. The solid was then heated at 235°-245° C. for a second 10 minute period, removed from the heat, allowed to cool and broken up with a spatula. Finally, the solid was heated at 235°-245° C. for a third 10 minute period, removed from the heat and allowed to cool to room temperature. The resulting water insoluble copolymer of polysuccinimide and citric acid (21.7 g) was slurried in 29.1 ml of water and a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes. The solution was stirred for 10-20 minutes to give a clear red-brown solution of a copolymer of polyaspartic acid and citric acid.
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Synthesis routes and methods V

Procedure details

A 5% aliquot of this actively growing inoculum is then added to a large fermenter containing the following ingredients per liter of sterilized medium: 4.7 g. of urea, 0.001 g. of thiamine hydrochloride, 180 g. of C14 -C16 n-paraffins and 0.375 g. of KH2PO4 (sterilized separately). The fermentation medium is stirred for 144 hours (6 days) at 1725 rpm, 4.0 S.C.F.H.G. (standard cubic feet of air per gallon per hour) and a temperature of 26° C. The fermentation yield of citric acid monohydrate is 225 grams per liter. Early in this six-day run the pH levels off of its own accord at about 2-3 and no adjustments are necessary. After the 6 days, the solids and mycelium are removed by filtration and the filtered fermentation broth concentrated under vacuum at 45° C. to 40° Baume. The crystals of citric acid which are formed after standing overnight are removed by centrifugation. Second and third crops of citric acids are recovered by concentrating the mother liquors under vacuum to 45° Baume at 75° C. The total recovery of free citric acid is approximately 50% by weight. Residual product in the final mother liquor is lastly recovered as the monosodium salt by neutralizing with sodium hydroxide and concentrating under vacuum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citric acid-2,2,4,4-d4
Reactant of Route 2
Citric acid-2,2,4,4-d4
Reactant of Route 3
Reactant of Route 3
Citric acid-2,2,4,4-d4
Reactant of Route 4
Citric acid-2,2,4,4-d4
Reactant of Route 5
Citric acid-2,2,4,4-d4
Reactant of Route 6
Citric acid-2,2,4,4-d4

Citations

For This Compound
33
Citations
MHS AliAbadi, R Karami-Osboo, F Kobarfard… - Journal of Food …, 2022 - Elsevier
In the present study, a novel liquid chromatography-tandem mass spectrometry (LC–MS/MS) method was developed and validated for the simultaneous determination of citric acid, iso-…
Number of citations: 19 www.sciencedirect.com
S Hu, J Wang, EH Ji, T Christison, L Lopez… - Analytical …, 2015 - ACS Publications
In this study, we have demonstrated a targeted metabolomics method for analysis of cancer cells, based on high-performance ion chromatography (IC) separation, Q Exactive HF MS for …
Number of citations: 83 pubs.acs.org
F Gama, T Saavedra, JP Da Silva, MG Miguel… - Plant Physiology and …, 2016 - Elsevier
To provide information towards optimization of strategies to treat Fe deficiency, experiments were conducted to study the responses of Fe-deficient plants to the resupply of Fe. …
Number of citations: 23 www.sciencedirect.com
L Sun, F Shi, X He, Y Cai, Y Yu, D Yao, J Zhou… - … Food Research and …, 2023 - Springer
Honey, a natural healthy liquid bee product, is rich in amino acids, vitamins, and other essential nutrients. Different origin honeys also varied in organic acids. The objective of this study …
Number of citations: 2 link.springer.com
O Al Kadhi, A Melchini, R Mithen, S Saha - Journal of analytical …, 2017 - hindawi.com
It is now well-established that perturbations in the tricarboxylic acid (TCA) cycle play an important role in the metabolic transformation occurring in cancer including that of the prostate. A …
Number of citations: 72 www.hindawi.com
E Holmes - pstorage-acs-6854636.s3 …
All chemicals and solvents were of the highest purity grade. Labelled and non-labelled standards used for quantification (See Table S1 for details) were purchased from Sigma-Aldrich (…
PJ Correia, F Gama, T Saavedra… - Functional Plant …, 2014 - CSIRO Publishing
Several fruit trees are able to cope with iron (Fe) deficiency when grown in calcareous soils in the Mediterranean region, although information regarding well adapted slow-growing …
Number of citations: 16 www.publish.csiro.au
R Jahani, S van Ruth, Y Weesepoel… - Iranian Journal of …, 2022 - ncbi.nlm.nih.gov
Background Since the incidence of food adulteration is rising, finding a rapid, accurate, precise, low-cost, user-friendly, high-throughput, ruggedized, and ideally portable method is …
Number of citations: 15 www.ncbi.nlm.nih.gov
J Yi, X Wang, K Song, J Ren, H Che, H Yu… - Journal of Pharmaceutical …, 2022 - Elsevier
Currently, there have been breakthroughs in the study of the underlying mechanisms of pulmonary arterial hypertension, but treatment is still challenging. The aim of this study was …
Number of citations: 7 www.sciencedirect.com
SC Moldoveanu, T Poole, WA Scott - Contributions to Tobacco & …, 2018 - sciendo.com
The present study describes the analysis of several organic acids in tobacco and smokeless tobacco products using a liquid chromatography (LC) method with mass spectrometric (MS) …
Number of citations: 13 sciendo.com

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